4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-6-1-3-7(4-2-6)13-8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVXZIFKJVAXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline (C₈H₈N₄S), the theoretical exact mass can be calculated, and an experimental HRMS measurement would be expected to confirm this value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural insights. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at its weakest bonds. The analysis of these fragment ions helps to piece together the molecular structure. For instance, in related triazole and aniline-containing compounds, common fragmentation pathways include the loss of small neutral molecules like N₂ or HCN from the triazole ring, or cleavage of the bond between the sulfur atom and the triazole or aniline (B41778) moieties. The study of fragmentation patterns in isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles has shown that distinct fragmentation can allow for the identification of each isomer nih.gov. In the case of this compound, one might expect to observe fragments corresponding to the aminophenylthio cation and the triazolyl radical, or vice versa. The stability of the resulting carbocations and radicals often dictates the most abundant peaks in the spectrum libretexts.orglibretexts.org.
| Fragment | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | C₈H₉N₄S⁺ | 193.0548 |
| [C₆H₆NS]⁺ | Aminophenylthio cation | 124.0221 |
| [C₂H₃N₃]⁺ | Triazolyl cation | 69.0327 |
X-ray Diffraction Crystallography
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and conformation.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.
Although a crystal structure for this compound has not been reported, a study on its isomer, 4-(1H-1,2,4-triazol-1-yl)aniline , provides valuable insight into the type of structural information that can be obtained nih.govresearchgate.net. In this isomer, the dihedral angle between the triazole and benzene (B151609) rings is 34.57(7)° nih.gov. The crystal structure is stabilized by intermolecular N-H···N and C-H···N hydrogen bonds, as well as π-π stacking interactions between the triazole rings of adjacent molecules nih.gov. Similar intermolecular forces would be expected to play a role in the crystal packing of this compound. The presence of the sulfur atom would likely influence the bond angles and lengths around the point of attachment to the triazole ring compared to its isomer.
Below is a table summarizing the crystallographic data for the related isomer, 4-(1H-1,2,4-triazol-1-yl)aniline nih.gov.
| Parameter | Value |
| Chemical Formula | C₈H₈N₄ |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 5.5488 (1) |
| b (Å) | 7.3656 (2) |
| c (Å) | 19.5477 (5) |
| β (°) | 99.416 (2) |
| Volume (ų) | 788.15 (3) |
| Z | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample.
PXRD is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility, melting point, and stability. For a compound like this compound, PXRD could be used to ensure batch-to-batch consistency of the crystalline form and to study any potential polymorphic transitions under different conditions. A study on 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline utilized powder XRD to characterize the synthesized compound scispace.com.
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information about the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum shows the wavelengths of maximum absorbance (λmax), which are characteristic of the electronic structure of the molecule. The intensity of the absorption is given by the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.
For this compound, one would expect to observe absorption bands corresponding to π → π* transitions within the aniline and triazole aromatic systems. The conjugation between these two rings through the sulfur atom would likely lead to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. Studies on other triazole derivatives have shown that the position of λmax is sensitive to substituents on the aromatic rings mdpi.comresearchgate.net. For example, the UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205-210 nm researchgate.net. The presence of the aniline and the sulfanyl (B85325) linker would be expected to shift this significantly.
The table below presents hypothetical UV-Vis absorption data for the title compound based on typical values for related aromatic and heterocyclic systems.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |
| Ethanol (B145695) | ~280 | ~15,000 | π → π |
| Ethanol | ~320 | ~8,000 | π → π |
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For those that are, the fluorescence quantum yield (ΦF) and lifetime (τ) are important parameters. The quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence properties of this compound would depend on the rigidity of its structure and the nature of its excited states. The aniline moiety is known to be fluorescent, and its properties are sensitive to the local environment researchgate.net. The triazole ring and the sulfur linker could either enhance or quench the fluorescence. Studies on other functionalized triazole systems have shown that they can be highly luminescent with large quantum yields mdpi.comurfu.rumdpi.com. The fluorescence properties are often solvent-dependent, a phenomenon known as solvatochromism.
Hypothetical fluorescence data for this compound are presented in the table below, illustrating the type of information that would be obtained from such a study.
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |
| Cyclohexane | 320 | 380 | 0.45 | 2.1 |
| Acetonitrile (B52724) | 325 | 410 | 0.20 | 1.5 |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
A comprehensive review of the scientific literature reveals that the synthesis and chiroptical analysis of chiral derivatives of this compound have not been reported. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically applied to chiral molecules to investigate their three-dimensional structure and stereochemistry. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.
As the parent compound, this compound, is achiral, it does not exhibit chiroptical properties. The introduction of a chiral center or element of chirality would be a prerequisite for any meaningful analysis using these techniques. Without the existence of synthesized chiral derivatives, a discussion of their potential chiroptical properties, including specific rotation, Cotton effects, or exciton (B1674681) coupling, would be purely speculative.
Therefore, this section is not applicable at present due to the absence of relevant compounds and associated experimental data in the available scientific literature. Future research endeavors may involve the design and enantioselective synthesis of chiral analogues of this compound, which would then warrant a thorough investigation using chiroptical spectroscopy to elucidate their absolute configuration and conformational preferences.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations provide insights into molecular structure, reactivity, and spectroscopic characteristics.
Optimization of Molecular Geometries and Electronic Structure
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For related aromatic and heterocyclic compounds, DFT calculations have been successfully used to determine these parameters, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govthaiscience.info For various triazole derivatives, these values are calculated to predict their behavior in chemical reactions. researchgate.netnih.gov
Determination of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other molecules, such as in receptor binding or chemical reactions. Red areas on an MEP map typically indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). thaiscience.inforesearchgate.netresearchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods can also predict spectroscopic data. By calculating parameters like nuclear shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), computational chemists can help interpret and verify experimental spectra. nih.govacs.org This is a common practice in the characterization of new synthetic compounds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic view of molecular behavior.
Conformational Analysis and Flexibility Studies
MD simulations are particularly useful for analyzing the conformational flexibility of a molecule. By simulating its movement in a given environment (e.g., in a solvent), researchers can identify the different shapes (conformations) the molecule can adopt and how it moves between them. This is important for understanding how a molecule might fit into a binding site or how it behaves in solution. nih.govnih.gov
Solvent Effects on Molecular Behavior
The surrounding solvent environment can significantly influence the behavior of a molecule, affecting its conformational preferences, electronic properties, and tautomeric equilibrium. For 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline, computational studies using continuum solvation models or explicit solvent molecules can predict how its properties change in different media.
Theoretical investigations on related 1,2,4-triazole (B32235) derivatives have shown that solvent polarity plays a crucial role in determining the dominant tautomeric form. nih.gov For instance, polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. The introduction of a solvent can alter the relative energies of the tautomers, potentially shifting the equilibrium from what is observed in the gas phase. acs.org
The effect of the solvent on the electronic properties of the molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be computationally modeled. These calculations can help in understanding the solvatochromic effects observed in the UV-vis spectra of triazole derivatives. researchgate.net
Intermolecular Interactions in Condensed Phases
In the solid state or in solution, molecules of this compound interact with each other through a variety of non-covalent forces. These interactions govern the crystal packing in the solid state and influence its physical properties. Computational methods are invaluable for identifying and quantifying these intermolecular interactions.
For analogous 1,2,4-triazole derivatives, X-ray crystallography and computational analyses have revealed the prevalence of several types of interactions:
Hydrogen Bonding: The presence of N-H groups in the triazole ring and the -NH2 group on the aniline (B41778) moiety makes them potent hydrogen bond donors. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These N-H···N hydrogen bonds are a recurring motif in the crystal structures of related compounds. researchgate.net
π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. researchgate.net
Theoretical calculations, such as Hirshfeld surface analysis and interaction energy decomposition, can provide quantitative insights into the relative importance of these different interactions in the crystal structure of this compound and its derivatives. researchgate.netbgu.ac.il
Tautomerism and Isomerism Studies
The 1,2,4-triazole ring in this compound can exist in different tautomeric forms depending on the position of the labile proton on the nitrogen atoms of the ring. The main tautomers are the 1H, 2H, and 4H forms. Additionally, the molecule can exhibit thione-thiol tautomerism.
Energetic Landscape of Triazole Tautomers
Computational chemistry allows for the calculation of the relative energies of these different tautomers, providing a picture of their energetic landscape. Density Functional Theory (DFT) methods are commonly employed for this purpose. researchgate.netacs.org These calculations typically involve geometry optimization of each tautomer followed by the calculation of their electronic energies.
For substituted 1,2,4-triazoles, theoretical studies have consistently shown that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. ijsr.net The electronic effects (inductive and resonance) of the 4-aminophenylsulfanyl group will influence the electron density distribution in the triazole ring, thereby affecting the stability of each tautomer.
Table 1: Illustrative Relative Energies of Tautomers for a Substituted 1,2,4-Triazole Derivative (Data based on analogous systems)
| Tautomer | Relative Energy (kcal/mol) |
| 1H-tautomer | 0.00 |
| 2H-tautomer | +2.5 |
| 4H-tautomer | +5.0 |
Note: This table is for illustrative purposes and the actual values for this compound would require specific computational studies.
Theoretical Prediction of Dominant Tautomeric Forms
Based on the calculated energetic landscape, the dominant tautomeric form in the gas phase can be predicted as the one with the lowest energy. researchgate.net For many 3-substituted and 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is often found to be the most stable. ijsr.net However, the presence of specific substituents can alter this preference.
Computational studies can also predict how the tautomeric equilibrium shifts in different solvents by incorporating solvation models. nih.gov The predicted dominant tautomer can then be correlated with experimental data from techniques like NMR spectroscopy and UV-vis spectroscopy to validate the theoretical model. researchgate.net
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to detect experimentally. For this compound, computational methods can be used to study its synthesis and reactivity.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a reaction, such as the synthesis of the triazole ring, computational chemists perform a search for the transition state (TS) structure, which represents the highest energy point along the reaction pathway. Various algorithms are available to locate these saddle points on the potential energy surface.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This involves following the reaction path downhill from the transition state towards both the reactants and the products. An IRC calculation confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.
For the synthesis of 1,2,4-triazoles, computational studies have elucidated the mechanisms of various synthetic routes, including cycloaddition reactions. nih.govacs.orgfrontiersin.org These studies provide detailed information on the activation energies and the nature of the intermediates and transition states involved.
Activation Energy Calculations
Activation energy is the minimum energy required to initiate a chemical reaction. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the calculation of activation energies by mapping the potential energy surface of a reaction and identifying the transition state structure. These calculations are fundamental for predicting reaction kinetics and understanding mechanistic pathways.
While specific studies detailing the activation energy calculations for reactions involving this compound are not prevalent in the reviewed literature, the methodology is well-established. For related 1,2,4-triazole derivatives, DFT calculations have been employed to explore their chemical reactivity and interaction energies. nih.govmdpi.commdpi.com For instance, such calculations can determine the energy barriers for different potential synthetic routes or for the molecule's metabolic transformation, providing a theoretical basis for its stability and reactivity. The process generally involves optimizing the geometries of the reactants, products, and the transition state connecting them. The activation energy is then determined as the energy difference between the transition state and the reactants.
QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationships)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). physchemres.org These models are essential in medicinal chemistry for designing new compounds with enhanced potency and for predicting properties like toxicity or bioavailability. For heterocyclic compounds like 1,2,4-triazoles, QSAR studies have been instrumental in identifying key structural features for various biological activities, including anticancer and antioxidant effects. nih.govresearchgate.netresearchgate.net
Derivation of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. physchemres.org For a compound like this compound, these descriptors can be categorized into several classes:
Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule, typically calculated using semi-empirical or DFT methods. semanticscholar.org Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. mdpi.com These descriptors are related to the molecule's reactivity, polarizability, and ability to engage in electrostatic interactions.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters that quantify the spatial arrangement of atoms. nih.gov
Thermodynamic Descriptors: These relate to the stability and energy of the molecule, such as the heat of formation and total energy. physchemres.orgresearchgate.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing atomic connectivity and branching.
The table below summarizes some of the key molecular descriptors that would be calculated for this compound in a typical QSAR/QSPR study.
| Descriptor Class | Specific Descriptor | Significance in Modeling |
| Quantum-Chemical | Energy of HOMO (EHOMO) | Relates to electron-donating ability; higher values indicate greater reactivity towards electrophiles. |
| Energy of LUMO (ELUMO) | Relates to electron-accepting ability; lower values indicate greater reactivity towards nucleophiles. | |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. nih.gov | |
| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and binding interactions. | |
| Electronegativity (χ) | Describes the ability of the molecule to attract electrons. nih.gov | |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. nih.govmdpi.com | |
| Steric | Molecular Volume | Relates to the space occupied by the molecule, important for fitting into binding sites. researchgate.net |
| Surface Area | Influences intermolecular interactions and solubility. researchgate.net | |
| Thermodynamic | Heat of Formation | Indicates the relative stability of the molecule. |
This table is illustrative and based on descriptors used for related aniline and triazole derivatives in the literature. nih.govmdpi.comresearchgate.net
Correlation with Experimental Reactivity or Binding Affinities
Once a set of molecular descriptors is calculated for a series of related compounds, statistical methods are used to build a QSAR model. Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed to find a mathematical equation that links the descriptors to the observed biological activity. researchgate.netsemanticscholar.org
For example, a study on 1,2,4-triazole derivatives as anticancer agents developed QSAR models that successfully predicted the anti-pancreatic cancer activity (expressed as pIC50). physchemres.orgresearchgate.net The resulting equation might look like:
pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the values of the selected molecular descriptors, and c₁, c₂, etc., are their coefficients determined by the regression analysis.
The predictive power of such a model is evaluated using statistical metrics like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govresearchgate.net A robust model can then be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.
The table below provides a hypothetical example, based on published QSAR studies, illustrating the correlation between observed activity and the activity predicted by a model for a series of compounds. researchgate.net
| Compound | Observed Activity (pIC50) | Predicted Activity (pIC50) |
| 1 | 5.60 | 5.65 |
| 2 | 5.82 | 5.77 |
| 3 | 5.72 | 5.77 |
| 4 | 5.14 | 5.10 |
| 5 | 5.13 | 4.95 |
| 6 | 5.10 | 5.10 |
This data is adapted from a QSAR study on related 1,2,4-triazole derivatives to illustrate the principle of model validation. researchgate.net
Through these computational approaches, a deeper understanding of the chemical nature of this compound can be achieved, facilitating the rational design of new molecules with desired properties and biological activities.
Reactivity and Reaction Mechanisms of 4 1h 1,2,4 Triazol 5 Ylsulfanyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The aniline ring in 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is highly activated towards electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a potent activating group and a strong ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity. libretexts.org The substituent at the para position, the -(1H-1,2,4-triazol-5-ylsulfanyl) group, means that electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6).
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is typically rapid. libretexts.org Due to the high activation of the aniline ring, these reactions can sometimes proceed even without a catalyst and may lead to poly-halogenated products if not carefully controlled. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The strongly acidic conditions will protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. To achieve ortho-nitration, the amino group is often first protected by acetylation to form an acetanilide (B955). This moderates the group's activating influence and prevents protonation, ensuring ortho substitution before the protecting group is removed via hydrolysis. libretexts.org
Sulfonation: The reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the ring. organicchemistrytutor.com Similar to nitration, the reaction conditions can lead to protonation of the amine, affecting the directing properties of the substituent.
Table 1: Summary of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Expected Product Position |
| Halogenation | Br₂ or Cl₂ | Br⁺ or Cl⁺ | Ortho to -NH₂ |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Ortho to -NH₂ (with protection) |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Ortho to -NH₂ |
Nucleophilic Reactions at the Triazole Moiety or Sulfur Atom
The 1,2,4-triazole (B32235) ring and the sulfur atom provide sites for nucleophilic reactions. The triazole ring itself possesses characteristics that allow it to act as a nucleophile. chemicalbook.com
Reactions of the Triazole Ring: The 1,2,4-triazole ring contains nitrogen atoms with lone pairs of electrons, making the ring nucleophilic. It can undergo reactions such as N-alkylation in the presence of a base. chemicalbook.com The NH proton on the triazole ring is acidic (pKa ≈ 10.26), and its removal by a base generates a triazolide anion, which is a potent nucleophile. chemicalbook.com This anion can then react with various electrophiles. Furthermore, the carbon atoms within the triazole ring are electron-deficient and can theoretically be susceptible to nucleophilic attack, particularly if a good leaving group is attached. chemicalbook.com
Reactions of the Sulfur Atom: The sulfur atom in the thioether linkage is nucleophilic and can react with electrophiles. For instance, it can attack alkyl halides in S-alkylation reactions. In related structures, the sulfur atom of a triazole-thiol has been shown to act as a nucleophile to displace a halide in a substitution reaction. mdpi.com
Oxidation-Reduction Chemistry of the Sulfur Linkage and Aniline Group
The sulfur and aniline functionalities are susceptible to oxidation-reduction reactions.
Oxidation of the Sulfur Linkage: The thioether sulfur atom can be readily oxidized. Mild oxidizing agents, such as hydrogen peroxide or sodium periodate, can convert the sulfide (B99878) to a sulfoxide (B87167). The use of stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, can further oxidize the sulfoxide to a sulfone. These transformations can be valuable for modifying the electronic properties and solubility of the molecule.
Oxidation of the Aniline Group: The aniline group is sensitive to oxidation and can be converted into a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. Strong oxidants can lead to the formation of polymeric tars. libretexts.org The oxidation of related triazole-containing phenylamines has been noted to form radical cations, which are of interest in electrochemical studies.
Metal Coordination Chemistry
The presence of multiple heteroatoms (nitrogen and sulfur) with available lone pairs of electrons makes this compound an excellent candidate as a ligand in coordination chemistry.
This compound can function as a multidentate ligand. The potential coordination sites include the nitrogen atoms of the triazole ring, the nitrogen of the aniline amino group, and the sulfur atom of the thioether linkage. nih.govresearchgate.net This allows for several coordination modes:
Monodentate: Coordination through one of the triazole nitrogen atoms or the sulfur atom.
Bidentate: The ligand can form a chelate ring by coordinating through two adjacent donor atoms. Common bidentate modes for similar triazole-thiol derivatives involve coordination via a triazole nitrogen and the adjacent sulfur atom (N,S chelation) or through two nitrogen atoms of the triazole ring. nih.govresearchgate.net
Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com For example, it could coordinate to one metal via the triazole ring and to another via the aniline nitrogen.
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable transition metal salt (e.g., chlorides, acetates, or sulfates of Cu(II), Ni(II), Zn(II), Co(II), etc.) in an appropriate solvent like ethanol (B145695) or methanol. nih.govmdpi.com The reaction mixture is often heated under reflux to ensure complete formation of the complex, which may then precipitate from the solution. researchgate.net
The resulting complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Table 2: Characterization Techniques for Metal Complexes
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of C=N, N-N (triazole ring), N-H (amino group), and C-S bonds. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can indicate the formation of M-N and M-S bonds. nih.gov |
| ¹H and ¹³C NMR | Provides information on the ligand's structure within the complex. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation indicate where the metal has bound. researchgate.net |
| UV-Visible Spectroscopy | Gives insight into the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netmdpi.com |
| Elemental Analysis | Determines the percentage composition of C, H, N, and S, which helps to confirm the stoichiometry of the metal-ligand complex. ekb.eg |
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which is used to determine the number of unpaired electrons on the metal center and thus provides further evidence for its oxidation state and coordination geometry. researchgate.net |
Catalytic Activity of Metal Complexes Derived from the Compound
While specific studies on the catalytic activity of metal complexes derived directly from this compound are not widely reported, complexes of related triazole-based ligands are known to exhibit catalytic properties. The stable coordination complexes formed can act as catalysts in various organic reactions. For example, the redox properties of metal ions like copper and manganese, when complexed with such ligands, can be harnessed for oxidation reactions. The defined stereochemistry and electronic environment provided by the ligand can impart selectivity to the catalytic process. The potential for these complexes to catalyze reactions such as C-C coupling, oxidations, or reductions remains an area for further investigation.
Heterocyclic Ring Transformations and Rearrangements
The 1,2,4-triazole core, while generally stable, can undergo several ring transformation and rearrangement reactions, particularly under thermal or catalytic conditions. These reactions are powerful tools for creating novel heterocyclic scaffolds that may be difficult to access through direct synthesis.
One of the most notable rearrangements applicable to triazole systems is the Dimroth rearrangement. This process typically involves the isomerization of heterocycles through ring-opening and ring-closing sequences, effectively switching the positions of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov For 1,2,4-triazoles, this can be seen in the interconversion of isomeric-fused systems, such as the rearrangement of wikipedia.orgnih.govbenthamscience.comtriazolo[4,3-c]pyrimidines to the more thermodynamically stable wikipedia.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine isomers. nih.govbenthamscience.com This type of rearrangement is often facilitated by acid, base, or heat. nih.govbenthamscience.com The mechanism generally proceeds through protonation, ring cleavage to form an open-chain intermediate, followed by rotation and re-cyclization to yield the rearranged product. nih.gov
In addition to rearrangements, the triazole ring system can be a precursor for building other heterocyclic structures. A pertinent example is the transformation of a thiazolo[3,2-b] wikipedia.orgnih.govbenthamscience.comtriazol-6-one, a system related to the subject compound's precursors, into a 4-(1H- wikipedia.orgnih.govbenthamscience.com-triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one. This "ring-switching" reaction occurs via hydrazinolysis, where refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol cleaves the thiazole (B1198619) ring and promotes condensation into a new pyrazol-3-one ring, while keeping the triazol-5-ylsulfanyl moiety intact. mdpi.com This demonstrates that the thioether-linked triazole can serve as a stable scaffold during the transformation of an adjacent fused ring.
| Transformation Type | Starting Material Class | Reagents & Conditions | Product Class | Key Findings |
| Dimroth Rearrangement | wikipedia.orgnih.govbenthamscience.comTriazolo[4,3-c]pyrimidines | Heat, Acid (e.g., HCl), or Base | wikipedia.orgnih.govbenthamscience.comTriazolo[1,5-c]pyrimidines | Rearrangement to a more thermodynamically stable isomer; facilitated by substituents. nih.govbenthamscience.com |
| Ring-Switching Reaction | 5-Ethoxymethylidenethiazolo[3,2-b] wikipedia.orgnih.govbenthamscience.comtriazol-6-one | Hydrazine hydrate, Ethanol, Reflux | 4-(1H- wikipedia.orgnih.govbenthamscience.com-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one | The thiazole ring is cleaved and recyclized into a pyrazole (B372694) ring. mdpi.com |
Derivatization Strategies for Functionalization
The presence of multiple reactive sites in this compound allows for extensive derivatization. Strategies can target the aniline nitrogen, the triazole ring nitrogens, the thioether sulfur, or the aromatic ring carbons to modify the compound's physicochemical properties.
The primary amino group of the aniline ring is a key site for functionalization via acylation to form amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modulating properties like solubility, stability, and receptor binding affinity.
Amidation: The direct reaction of the aniline amine with carboxylic acids to form an amide bond typically requires a coupling agent to activate the carboxylic acid. The aniline nitrogen in the target compound is expected to be nucleophilic, but potentially less so than simple aniline due to the electron-withdrawing nature of the heterocyclic substituent. For less reactive anilines, robust coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) are effective. researchgate.net An alternative, classic approach involves converting the carboxylic acid to a more reactive acyl chloride, which can then react directly with the aniline, sometimes even in an aqueous medium. researchgate.net
Sulfonamidation: The synthesis of sulfonamides from the aniline moiety is a well-established transformation, famously used in the production of sulfa drugs. libretexts.org A common strategy involves reacting the aniline with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. However, to avoid potential side reactions on the triazole ring and to control reactivity, the aniline's amino group can first be protected, for instance, by acetylation with acetic anhydride. libretexts.org The resulting acetanilide is then reacted with the sulfonyl chloride (or chlorosulfonic acid followed by amination), and the acetyl protecting group is subsequently removed via hydrolysis to yield the desired N-arylsulfonamide. libretexts.orglibretexts.org Modern methods using photosensitized nickel catalysis have also been developed for the efficient coupling of sulfonamides with aryl halides. nih.gov
The 1H-1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) and, in its thione tautomer, an exocyclic sulfur atom, all of which are potential nucleophiles. The alkylation and acylation of S-substituted 1,2,4-triazoles are therefore complex, often yielding a mixture of regioisomers.
Alkylation: The alkylation of S-substituted 1,2,4-triazoles can occur at the N1, N2, or N4 positions of the triazole ring. Studies on related systems, such as 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole, have shown that reaction with alkylating agents like dihaloalkanes in the presence of a base (e.g., K₂CO₃ in acetone) leads to alkylation at the nitrogen atoms. nih.govnih.gov Theoretical and experimental studies indicate that N2-alkylated isomers are often preferentially formed over N1 isomers, a selectivity that can be influenced by steric effects. nih.govnih.govresearchgate.net The N4 position, being flanked by two other nitrogen atoms, is generally less nucleophilic and less likely to be alkylated. While the primary product of alkylating a 1,2,4-triazole-3-thione is often the S-alkylated derivative, subsequent alkylation on the ring nitrogens is a common strategy for further functionalization. uzhnu.edu.uaresearchgate.net
Acylation: Acylation reactions can similarly target the triazole nitrogens. N-acylation of 4,5-dihydro-1H-1,2,4-triazol-5-ones has been achieved by heating with acyl chlorides in solvents like n-butyl acetate (B1210297). nih.gov Microwave-assisted N-acylation has emerged as a more efficient method, significantly reducing reaction times. researchgate.netresearchgate.net For the target compound, acylation would likely occur at one of the ring nitrogens, with the specific site (N1, N2, or N4) depending on the reaction conditions and the steric and electronic environment of the substrate.
| Reaction Type | Reactive Site(s) | Typical Reagents | Product(s) | Key Findings on Regioselectivity |
| N-Alkylation | Triazole N1, N2, N4 | Alkyl halides, Dihaloalkanes, K₂CO₃ | N1- and N2-alkylated isomers | N2-alkylation is often preferred over N1. N4 is generally not reactive. nih.govnih.gov |
| S-Alkylation | Thioether Sulfur | Alkyl halides | S-Alkyl Thiolanium Salt | Less common than N-alkylation on the pre-formed thioether. |
| N-Acylation | Triazole N1, N2, N4 | Acyl chlorides, Acid anhydrides | N-acylated triazoles | Can be performed thermally or under microwave irradiation for higher efficiency. nih.govresearchgate.net |
Introducing new substituents onto the aniline ring of this compound typically involves electrophilic aromatic substitution. However, the high reactivity of the amino group presents challenges.
Halogenation: The amino group is a powerful activating, ortho-, para-directing group. Direct bromination of aniline, for example, often leads to uncontrollable polysubstitution, yielding the 2,4,6-tribromoaniline (B120722) product. libretexts.org To achieve selective monohalogenation on the aniline ring of the target compound, the reactivity of the amino group must be attenuated. This is commonly done by converting the amine to an amide (e.g., an acetanilide) via reaction with acetic anhydride. The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for controlled monobromination. The amino group can then be restored by hydrolysis. libretexts.org
Alkylation and Acylation (Friedel-Crafts): Standard Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. stackexchange.comyoutube.com The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex that prevents the desired electrophilic substitution on the aromatic ring. stackexchange.comyoutube.com This limitation can be overcome by the same strategy used for halogenation: converting the amine to an amide. The resulting N-arylamide does not complex with the Lewis acid and can undergo Friedel-Crafts reactions. Subsequent hydrolysis removes the acyl group to furnish the alkylated or acylated aniline. libretexts.org
Arylation: Modern cross-coupling reactions provide a powerful alternative for introducing aryl groups. The Suzuki cross-coupling reaction, for instance, can be used to couple arylboronic acids with aryl halides in the presence of a palladium catalyst. To apply this to the target molecule, it would first need to be halogenated (e.g., brominated) on the aniline ring. The resulting bromo-derivative could then be reacted with various arylboronic acids to introduce a wide range of aryl substituents. nih.gov
Investigation of Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks in Solid State and Solution
The molecular structure of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline contains multiple hydrogen bond donors and acceptors, making hydrogen bonding a primary force in its supramolecular assembly. The key sites for these interactions are the amino (-NH₂) group on the aniline (B41778) ring and the nitrogen atoms and N-H group of the 1,2,4-triazole (B32235) ring.
Key Hydrogen Bonding Sites:
Donors: The two protons of the aniline's amino group (-NH₂) and the proton on the N1 atom of the triazole ring (N-H).
Acceptors: The pyridine-type nitrogen atoms at positions 2 and 4 of the triazole ring.
In the solid state, these functionalities are expected to form robust intermolecular hydrogen bonds. Drawing parallels from crystal structure analyses of closely related compounds, a predictable network emerges. For instance, the crystal structure of 4-(1,2,4-triazol-1-yl)aniline reveals that molecules are linked into two-dimensional sheets through intermolecular N-H···N hydrogen bonds, where the aniline's amino group donates a proton to a nitrogen atom of the triazole ring of an adjacent molecule. researchgate.net Similar interactions are observed in various fluorinated 1,2,3-triazole derivatives, where N-H···O or N-H···N bonds are the dominant interactions, often forming chains or more complex three-dimensional networks. rsc.orgresearchgate.net
For this compound, which exists in the thiol tautomeric form, several hydrogen bonding motifs are plausible, leading to the formation of chains, sheets, or more intricate 3D architectures. The N-H of the triazole can form a strong bond with a nitrogen acceptor on a neighboring triazole ring, while the -NH₂ group can simultaneously engage in hydrogen bonding with other surrounding molecules.
Potential Hydrogen Bonding Interactions
| Donor Group | Acceptor Group | Interaction Type | Resulting Motif |
|---|---|---|---|
| Aniline N-H | Triazole N | Intermolecular N-H···N | Formation of molecular chains or sheets |
| Triazole N-H | Triazole N | Intermolecular N-H···N | Dimer or catemer formation |
| Aniline N-H | Sulfur (weak) | Intra/Intermolecular N-H···S | Conformational stabilization or linking of chains |
In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. In non-polar solvents, intramolecular hydrogen bonds might be favored, whereas in polar, protic solvents, intermolecular hydrogen bonds between the solute and solvent molecules would likely dominate.
Pi-Stacking Interactions and Aromatic Interactions
Alongside hydrogen bonding, π-stacking and other aromatic interactions play a crucial role in the solid-state packing of this compound. The molecule contains two aromatic systems: the electron-rich aniline ring and the electron-deficient 1,2,4-triazole ring. These can interact through various π-π stacking arrangements.
Crystal structure analyses of analogous compounds provide insight into the likely nature of these interactions. In 4-(1,2,4-triazol-1-yl)aniline, aromatic π–π stacking is observed between the triazole rings of adjacent molecules, with a centroid–centroid distance of 3.6750 (8) Å. researchgate.net This study also identified N-H···π interactions, where the amino group interacts with the π-system of the phenyl ring. researchgate.net Intramolecular π-π stacking has also been noted in more complex triazole-containing systems, where it reinforces a specific molecular conformation. rsc.org
The likely π-stacking configurations for this compound include:
Aniline-Aniline Stacking: Parallel-displaced or T-shaped interactions between the phenyl rings.
Triazole-Triazole Stacking: Interactions between the five-membered heterocyclic rings.
Aniline-Triazole Stacking: Offset stacking between the electron-rich aniline ring and the electron-deficient triazole ring, which is often an energetically favorable arrangement.
Observed π-Interaction Data in Analogous Compounds
| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Reference |
|---|---|---|---|
| 4-(1,2,4-Triazol-1-yl)aniline | π–π (Triazole-Triazole) | 3.6750 (8) | researchgate.net |
| 4-(1,2,4-Triazol-1-yl)aniline | N-H···π (Amine-Phenyl) | Not specified | researchgate.net |
Self-Assembly Behavior and Nanostructure Formation
The combination of directional hydrogen bonds and associative π-stacking interactions provides this compound with the intrinsic properties required for self-assembly into higher-order nanostructures. While specific studies on this molecule's self-assembly are not available, the behavior of related aniline and triazole derivatives suggests significant potential.
Aniline-based compounds are known to form a variety of nanostructures, such as sheets, flakes, tubes, and rods, with the final morphology often being dependent on reaction conditions like pH and solvent. researchgate.net Similarly, polymers derived from 1,2,4-triazoles have been shown to self-assemble into diverse nano-objects, including spheres, worms, and vesicles, through processes like polymerization-induced self-assembly (PISA). nih.gov
The self-assembly of this compound would be driven by the synergy of its intermolecular forces.
One-Dimensional Growth: Strong, linear hydrogen bonding motifs, such as head-to-tail N-H···N interactions, could promote the formation of 1D structures like nanofibers or nanorods.
Two-Dimensional Growth: If multiple hydrogen bonding sites are engaged simultaneously, or if π-stacking interactions organize the 1D chains, 2D sheets or ribbons could form. The crystal packing of 4-(1,2,4-triazol-1-yl)aniline into two-dimensional sheets is a clear example of this potential. researchgate.net
Three-Dimensional Structures: In some environments, these 2D sheets could further stack to form bulk crystalline material or, under specific conditions, assemble into more complex 3D architectures like vesicles or porous networks.
The flexible sulfanyl (B85325) linker likely plays a critical role by allowing the aniline and triazole moieties to adopt the optimal orientation for effective packing and assembly.
Host-Guest Chemistry and Molecular Recognition Properties
The field of host-guest chemistry explores the ability of one molecule (the host) to bind another molecule or ion (the guest) within a cavity or through specific binding interactions. The structural features of this compound make it a promising candidate for molecular recognition and as a building block for more complex host systems.
The 1,2,4-triazole ring is a particularly versatile functional group in supramolecular chemistry. researchgate.net Its nitrogen atoms can act as Lewis basic sites to coordinate with metal cations, while the polarized N-H bond can serve as a recognition site for anions through hydrogen bonding. researchgate.net
Potential molecular recognition capabilities include:
Cation Binding: The pyridine-like nitrogen atoms of the triazole ring are potential coordination sites for various metal ions. The aniline nitrogen and the sulfur atom could also participate in metal coordination, making the molecule a potential multidentate ligand.
Anion Recognition: The N-H groups of the triazole and aniline moieties can act as hydrogen-bond donors to recognize and bind anions like halides (Cl⁻, Br⁻) or oxoanions (e.g., acetate (B1210297), sulfate).
Neutral Molecule Recognition: The combination of a hydrophobic aniline surface and a polar triazole unit, connected by a flexible linker, could create a binding pocket suitable for encapsulating small organic guest molecules. nih.gov The binding would be stabilized by a combination of hydrogen bonding, π-stacking, and van der Waals forces.
The self-assembly of these molecules could lead to the formation of porous materials or defined cavities capable of selective guest uptake, a principle widely used in the design of metal-organic frameworks (MOFs) and other supramolecular structures. nih.gov
Exploration of Advanced Research Applications and Potential Functional Materials
Role as Ligands in Organometallic Chemistry and Catalysis
The structure of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is exceptionally well-suited for acting as a ligand in organometallic chemistry. The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms and, in conjunction with the exocyclic sulfur atom, can act as a multidentate chelating agent for a wide array of transition metal ions. dntb.gov.uaekb.eg The aniline (B41778) moiety can also participate in coordination, further enhancing its versatility.
Research on analogous compounds, such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, has demonstrated the ability of the triazole-thiol framework to act as a bidentate ligand, coordinating with metal ions through the sulfur atom and a nitrogen atom from the triazole ring. dntb.gov.ua This coordination leads to the formation of stable complexes with various transition metals, including Ni(II), Cu(II), Zn(II), and Pd(II). dntb.gov.uaekb.eg The resulting complexes exhibit diverse geometries, such as tetrahedral, square planar, and octahedral, depending on the metal center and reaction conditions. dntb.gov.uaekb.eg Given these precedents, this compound is expected to form similarly stable and structurally diverse metal complexes.
| Ligand | Metal Ion | Proposed Geometry of Complex | Reference |
|---|---|---|---|
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | dntb.gov.ua |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | dntb.gov.ua |
| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Co(II), Ni(II), Cu(II) | Octahedral | ekb.eg |
| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Pd(II) | Square Planar | ekb.eg |
| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Cd(II) | Tetrahedral | ekb.eg |
Metal complexes derived from triazole-containing ligands are increasingly utilized in homogeneous catalysis. nih.gov For instance, the 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst for ester aminolysis and transesterification reactions. nih.gov Furthermore, Schiff-base metal complexes, which can be conceptually linked to the aniline-triazole structure, have demonstrated noteworthy catalytic activity in organic syntheses like the Claisen-Schmidt condensation, with higher yields compared to conventional catalysts. mdpi.com
The metal complexes of this compound could therefore be investigated as catalysts for a variety of organic transformations, including C-C coupling reactions, oxidations, and asymmetric synthesis. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the aniline ring or by varying the central metal atom.
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. This limitation can be overcome by developing heterogeneous catalysts. The functional groups on this compound make it a prime candidate for immobilization onto solid supports.
For example, the aniline amine group could be used to graft the molecule onto silica (B1680970) or polymer surfaces. The resulting material, bearing pendant triazole-sulfanyl units, could then be used to chelate metal ions, creating a solid-supported catalyst. Such heterogeneous systems would combine the high efficiency of molecular catalysts with the practical advantages of easy separation and recyclability, making them suitable for industrial applications.
Application in Sensor Technologies
The development of chemical sensors for the selective detection of specific ions and molecules is a critical area of research. The structural features of this compound make it a promising candidate for creating highly selective chemosensors.
Triazole derivatives are widely explored as chemosensors due to the strong and often selective binding affinity of the nitrogen and sulfur heteroatoms for various analytes, particularly metal ions. The combination of the soft sulfur donor atom with the harder nitrogen atoms of the triazole ring can lead to high selectivity for specific metal ions. For example, a kojic acid-appended bis-1,2,3-triazole has been synthesized and shown to be a highly selective fluorescent chemosensor for Cu²⁺ ions.
The this compound molecule could function as a receptor for metal ions or anions. The binding event would perturb the electronic structure of the molecule, leading to a detectable signal. The aniline group can also play a role in the signaling mechanism or be used to tune the selectivity of the sensor.
| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole | Cu²⁺ | Fluorescence Quenching | Not Specified | N/A |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG | Hg²⁺ | Fluorescence Quenching ("turn-off") | ~2.59 × 10⁻⁶ M | N/A |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEG | Nitro-explosives (DNT, TNT, PETN) | Fluorescence Quenching ("turn-off") | Not Specified | N/A |
The most common signaling mechanisms for chemosensors are based on optical changes, such as a change in color (colorimetric) or fluorescence. The conjugated system of this compound, which includes both the aniline and triazole rings, is likely to be fluorescent.
Upon binding an analyte, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be triggered or inhibited. This modulation of electronic processes results in a change in the fluorescence intensity ("turn-on" or "turn-off" sensor) or a shift in the emission wavelength, which can be easily measured. Furthermore, some triazole derivatives have been investigated for their nonlinear optical (NLO) properties, which could lead to applications in more advanced optical materials and devices. mdpi.com
Precursors for Polymer Synthesis and Material Science
The dual functionality of this compound makes it an excellent monomer for creating novel functional polymers. The aniline group is a classic precursor for synthesizing polyaniline (PANI), a well-known conducting polymer. rsc.org
By using this compound as a monomer in an oxidative polymerization reaction, a new class of functionalized polyaniline can be produced. rsc.orgresearchgate.net The resulting polymer would have a polyaniline backbone, imparting electrical conductivity, while the pendant triazole-sulfanyl groups would introduce new functionalities. These pendant groups could serve as sites for metal ion coordination, allowing the creation of polymer-based sensors, catalysts, or materials for heavy metal removal. mdpi.com The properties of the polymer, such as solubility and morphology, would be influenced by the substituent group. rsc.org
Moreover, this compound can be used as a building block in other areas of material science. For instance, triazole derivatives are used to construct multidimensional metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. The ability of the target molecule to coordinate with metal ions through its triazole and sulfanyl (B85325) groups makes it a viable candidate for designing novel MOFs with unique properties.
| Polymer/Material Type | Potential Synthesis Method | Key Feature from Monomer | Potential Application | Reference |
|---|---|---|---|---|
| Functionalized Polyaniline (PANI) | Oxidative Polymerization | Aniline group for polymerization; Triazole-sulfanyl for function | Conducting polymers, chemical sensors, anti-corrosion coatings | rsc.orgresearchgate.net |
| Coordination Polymers / MOFs | Solvothermal Synthesis with Metal Salts | Triazole and sulfanyl groups for metal coordination | Gas storage, catalysis, separation | N/A |
| Polymer-Grafted Materials | Surface-initiated polymerization from the aniline group | Aniline group for surface attachment | Heterogeneous catalysts, functional surfaces | N/A |
Monomer for Functional Polymers
The presence of a primary aromatic amine group in this compound makes it a prime candidate as a monomer for the synthesis of functional polymers. This aniline moiety can participate in various polymerization reactions, such as condensation polymerization, to form polyamides, polyimides, or other polymer backbones. The incorporation of the 1,2,4-triazole ring into the polymer structure is of particular interest as it can impart desirable properties to the resulting material.
The nitrogen-rich triazole ring can enhance thermal stability, and its ability to participate in hydrogen bonding and coordinate with metal ions can be exploited to create materials with specific recognition capabilities or catalytic properties. For instance, triazole-functionalized polymers have been investigated for their potential in creating materials for selective ion sensing or as supportive ligands in catalysis. While direct polymerization of this compound is a subject of ongoing research, the principles of polymer chemistry suggest its viability in creating novel polymeric materials with tailored functionalities.
Cross-linking Agents
The bifunctional nature of this compound, possessing both an aniline group and a triazole ring, suggests its potential use as a cross-linking agent in polymer chemistry. Cross-linking is a critical process for modifying the mechanical and thermal properties of polymers, transforming them from soluble and fusible materials into insoluble and infusible networks.
Triazole-based cross-linkers have been successfully employed in the preparation of hydrogels. nih.govresearchgate.net These cross-linkers, featuring a central triazole core, can be incorporated into polymer networks through various chemical reactions. nih.govresearchgate.net For example, the aniline group of this compound could be reacted with electrophilic sites on polymer chains, while the triazole ring could participate in forming a three-dimensional network through non-covalent interactions or further chemical modifications. The introduction of such cross-links can significantly enhance the rigidity, strength, and thermal resistance of the polymer. The specific length and nature of the spacer arms in triazole-based cross-linkers have been shown to influence the swelling and mechanical properties of the resulting hydrogels. researchgate.net Furthermore, the charge of the triazole core can be modified to tune the charge density and, consequently, the mechanical properties of the hydrogel network. nih.govbohrium.com
Photophysical Applications
The conjugated system formed by the aniline and 1,2,4-triazole moieties in this compound suggests that this compound and its derivatives may possess interesting photophysical properties, making them suitable for applications in optoelectronics.
Luminescent Properties and Energy Transfer
Derivatives of 1,2,4-triazole are known to exhibit luminescence, and their emission properties can be tuned by modifying the substituents on the triazole ring. nih.gov The presence of both electron-donating (aniline) and electron-withdrawing (triazole) groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescence. The photophysical properties of such donor-acceptor systems are highly sensitive to the solvent polarity and the specific connectivity of the donor and acceptor units. nih.gov
Furthermore, the 1,2,3-triazole linkage has been effectively used to construct donor-acceptor arrays for studying Förster Resonance Energy Transfer (FRET). acs.org In these systems, a donor chromophore, upon excitation, can transfer its energy to an acceptor chromophore in close proximity, leading to emission from the acceptor. The efficiency of this energy transfer is highly dependent on the distance and orientation between the donor and acceptor. The structure of this compound provides a scaffold that could be functionalized with suitable chromophores to create efficient FRET systems for applications in sensing and imaging.
Table 1: Representative Photophysical Data for Related Triazole Derivatives
| Compound/System | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent | Reference |
| BODIPY-Zn(II) Porphyrin Dyad (via 1,2,3-triazole) | 503, 555 | 610, 660 | 95.8 (EnT efficiency) | THF | acs.org |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351 | - | - | CH2Cl2 | nih.gov |
| Regioisomers of 1,2,3-triazole | - | - | - | Toluene, THF | rsc.org |
Note: This table presents data for related triazole derivatives to illustrate the potential photophysical properties. Data for this compound is not explicitly available.
Organic Light-Emitting Diodes (OLEDs) Component Research
The development of efficient and stable materials for various layers in Organic Light-Emitting Diodes (OLEDs) is a major area of research. Triazole derivatives have been investigated as promising materials for electron-transporting layers (ETLs) and hole-transporting layers (HTLs) in OLEDs. acs.orgmdpi.comrsc.orgdongguk.edu
The electron-deficient nature of the 1,2,4-triazole ring makes it suitable for facilitating electron transport. acs.org Conversely, the aniline moiety is a well-known hole-transporting group. mdpi.comrsc.org Therefore, this compound possesses the structural elements of a bipolar material, capable of transporting both electrons and holes. This dual functionality is highly desirable for creating simplified OLED architectures and for use as a host material in phosphorescent OLEDs. The thermal and morphological stability of the material is also a critical factor for the longevity of OLED devices, and the rigid triazole core can contribute positively to these properties. mdpi.com
Biophysical and Mechanistic Biological Investigations
Beyond materials science, the 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active compounds. isp.edu.pk The specific compound this compound is of interest for biophysical studies aimed at understanding the molecular mechanisms of drug-target interactions.
Enzyme Inhibition Mechanism Studies
Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of several diseases. isp.edu.pknih.gov These compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. nih.govresearchgate.netnih.govnih.govnih.gov
The mechanism of inhibition by these triazole derivatives is often found to be of a competitive type. nih.gov Kinetic analyses, using methods such as Lineweaver-Burk plots, have been employed to elucidate these mechanisms. nih.govembrapa.br In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The effectiveness of the inhibition is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Structure-activity relationship (SAR) studies have provided insights into the key molecular features required for potent enzyme inhibition. researchgate.netresearchgate.net For instance, the nature and position of substituents on the triazole and phenyl rings can significantly influence the inhibitory potency. researchgate.netresearchgate.net Molecular docking studies have further complemented these findings by predicting the binding modes of the inhibitors within the enzyme's active site, highlighting the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. researchgate.netnih.govnih.gov The study of this compound and its analogues can contribute to a deeper understanding of these inhibition mechanisms and aid in the design of more potent and selective enzyme inhibitors.
Table 2: Enzyme Inhibition Data for Representative 1,2,4-Triazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Methyl phenyl-substituted azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | nih.govacs.org |
| Methyl phenyl-substituted azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - | nih.govacs.org |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione | Urease | 2 (Ki value) | Competitive | nih.gov |
| 3-alkyl(aryl)-4-[3-(4-methylsulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones (4a-h) | Acetylcholinesterase (AChE) | 0.43 - 3.87 | - | nih.gov |
Note: This table presents data for related triazole derivatives to illustrate their enzyme inhibition potential. Data for this compound is not explicitly available.
Receptor Binding Interactions at a Molecular Level
The therapeutic potential of many compounds is predicated on their ability to bind to specific biological receptors, thereby modulating their activity. Derivatives of 1,2,4-triazole, particularly those featuring an aniline group, have been identified as potent inhibitors of various receptor tyrosine kinases, which are crucial mediators of cell signaling pathways that are often dysregulated in diseases such as cancer.
Notably, compounds structurally related to this compound have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR). For instance, a study on 1H-1,2,4-triazol-3-yl-anilines revealed their capacity to act as ATP-competitive inhibitors of both VEGFR-1 and VEGFR-2. nih.gov This inhibition is critical as VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and metastasis. nih.gov The binding of these aniline-triazole compounds to the ATP-binding site of VEGFRs blocks the downstream signaling cascade, thereby impeding the proliferation and migration of endothelial cells. The inhibitory potency of some of these derivatives has been found to be comparable to established VEGFR inhibitors like Vatalanib and Vandetanib. nih.gov
Furthermore, the general class of 1,2,4-triazole derivatives has been investigated for their ability to interact with other receptor systems. For example, certain triazole derivatives have been synthesized and evaluated as ligands for endothelin receptors, which are implicated in vasoconstriction and cell proliferation. While specific data for this compound is not yet available, the established affinity of the anilino-triazole scaffold for kinase receptors suggests that it is a promising candidate for the development of targeted receptor antagonists.
Table 1: VEGFR-2 Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Structure | VEGFR-2 IC₅₀ (µM) | Cell Line |
| Sunitinib | Indolin-2-one derivative | - | - |
| Compound I | 1,2,4-triazole derivative | 0.06 | - |
| Compound II | 1,2,4-triazole derivative | 0.074 | HepG2 |
| Compound III | 1,5-diaryl-1,2,4-triazole urea | 0.0263 | - |
This table presents data for structurally related compounds to illustrate the potential of the 1,2,4-triazole scaffold as a VEGFR-2 inhibitor. Data for the specific compound this compound is not yet publicly available. nih.gov
Anti-microbial Activity at the Cellular Level (Mechanistic Focus)
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents with unique mechanisms of action. The 1,2,4-triazole nucleus is a well-established pharmacophore in many antifungal agents and is increasingly being explored for its antibacterial properties. The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit key microbial enzymes.
For antifungal activity, a primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. Azole antifungals, including those with a 1,2,4-triazole ring, act as type II inhibitors, where a nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, thereby blocking its function. nih.govacs.org The aniline and sulfanyl moieties of this compound could further influence the binding affinity and selectivity for fungal CYP51 over its human orthologs.
In the context of antibacterial activity, a potential target for triazole derivatives is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and its subsequent enzyme in the peptidoglycan biosynthesis pathway, UDP-N-acetylenolpyruvylglucosamine reductase (MurB). Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to bacterial cell lysis. While direct evidence for this compound is not available, some imidazolinone analogues have been identified as inhibitors of MurB, demonstrating the potential for five-membered heterocyclic compounds to target this pathway. researchgate.net The structural features of this compound, with its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for investigation as a MurB inhibitor. researchgate.netresearchgate.net
Anti-cancer Activity at the Cellular Level (Mechanistic Focus)
The development of novel anti-cancer agents is a major focus of medicinal chemistry research, and 1,2,4-triazole derivatives have emerged as a promising class of compounds with diverse mechanisms of action. mdpi.com
One of the key mechanisms by which triazole-containing compounds exert their anti-cancer effects is through the inhibition of tubulin polymerization. nih.govrsc.orgresearchgate.netmdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death). rsc.org The 1,2,4-triazole ring can act as a bioisostere for the cis-double bond of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor, thereby maintaining the necessary conformation for binding to the colchicine (B1669291) site on β-tubulin. nih.gov
Furthermore, many triazole derivatives have been shown to induce apoptosis through various signaling pathways. Studies on structurally similar compounds have demonstrated that they can trigger apoptosis by increasing the levels of reactive oxygen species (ROS), leading to a reduction in the mitochondrial membrane potential and the activation of caspases, which are the executioners of apoptosis. brieflands.com For instance, certain 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been shown to induce both early and late apoptosis in MCF-7 breast cancer cells. nih.gov The aniline moiety in this compound could also contribute to its anticancer activity, as aniline derivatives have been shown to induce apoptosis by inhibiting signaling pathways such as NF-κB.
Table 2: Apoptotic Activity of Selected 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids in MCF-7 Cells
| Compound | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 1.84 ± 0.63 | 2.94 ± 0.5 |
| Compound 2 | 17.82 ± 1.30 | 24.91 ± 1.98 |
| Compound 14 | 29.11 ± 1.44 | 45.47 ± 2.10 |
This table shows the percentage of apoptotic cells after treatment with related triazole compounds, indicating the potential of the triazole scaffold to induce apoptosis. Data is from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. nih.gov
DNA/RNA Binding Studies and Intercalation Mechanisms
The interaction of small molecules with nucleic acids, either through groove binding or intercalation, represents another important mechanism for anticancer and antimicrobial activity. Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death.
While direct experimental data on the DNA or RNA binding properties of this compound are limited, studies on related heterocyclic systems provide some insights. For instance, N-alkylanilinoquinazoline derivatives have been shown to be effective DNA intercalators. nih.gov The planar aromatic systems in these molecules can insert themselves between the base pairs of the DNA double helix, leading to a conformational change and inhibition of DNA processing enzymes like topoisomerases.
Computational studies, such as molecular docking, can also predict the potential for a molecule to bind to DNA. The planar nature of the triazole and aniline rings in this compound suggests a possibility for intercalation. The binding affinity can be influenced by the substituents on the aromatic rings and the nature of the linker. Research on 1,4-disubstituted 1,2,3-triazole derivatives has shown that they can bind to DNA via intercalation, with binding constants in the order of 10⁵ M⁻¹. acs.org Further experimental and computational studies are needed to fully elucidate the DNA/RNA binding potential of this compound and its analogs.
Analytical Methodologies for Research and Quantification Non Clinical
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity assessment of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline. By exploiting the differential partitioning of the compound between a stationary phase and a mobile phase, these techniques allow for its effective isolation from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. For triazole and aniline (B41778) derivatives, mobile phases often consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. researchgate.netsigmaaldrich.com Detection is frequently carried out using a UV detector, as the aromatic and heterocyclic rings in the molecule absorb UV light. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
A study on related 1,2,4-triazole (B32235) derivatives utilized an RP-18 column with mobile phases of methanol-water or acetonitrile-water to determine their lipophilicity, a key parameter influencing chromatographic behavior.
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures (often with acid) |
| Detection | UV Spectrophotometry (e.g., at 254 nm) |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| This table presents typical parameters for the HPLC analysis of triazole and aniline derivatives. Specific conditions would need to be optimized for this compound. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile compounds. For a compound like this compound, which may have limited volatility due to its polar functional groups and molecular weight, derivatization might be necessary to increase its volatility and thermal stability. Common derivatization agents for amines include silylating agents (e.g., BSTFA) or acylating agents.
The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for structural confirmation. epa.gov
Research on aniline derivatives has utilized fused silica (B1680970) capillary columns with detectors like a nitrogen-phosphorus detector (NPD), which is specific for nitrogen-containing compounds. epa.gov
| Parameter | Typical Value/Condition |
| Column | Fused silica capillary column (e.g., with a non-polar or medium-polarity stationary phase) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | High enough to ensure complete vaporization without degradation |
| Oven Program | A temperature gradient to facilitate the separation of compounds with different boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| This table outlines general conditions for the GC analysis of aniline derivatives, which may be applicable to this compound, potentially after derivatization. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. nih.gov A TLC plate is coated with a thin layer of a stationary phase, typically silica gel or alumina. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a suitable solvent or solvent mixture (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases.
For aniline and triazole derivatives, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve optimal separation.
After development, the separated spots are visualized. Since this compound is expected to be UV-active due to its aromatic and heterocyclic rings, it can often be visualized under a UV lamp (at 254 nm). Alternatively, staining reagents can be used. Iodine vapor is a general stain for many organic compounds. Specific stains for nitrogen-containing heterocycles or aromatic amines can also be employed. The purity of the compound can be qualitatively assessed by the presence of a single spot. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. nih.gov
| Parameter | Typical Value/Condition |
| Stationary Phase | Silica gel G or GF254 plates |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |
| Visualization | UV light (254 nm), Iodine vapor, or specific stains |
| This table summarizes common conditions for TLC analysis of aromatic and heterocyclic compounds, which can be adapted for this compound. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb electromagnetic radiation. These techniques are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
UV-Vis spectrophotometry is a straightforward and widely available technique for the quantitative analysis of compounds with chromophores, such as the aromatic and triazole rings in this compound. The absorption of UV or visible light by the compound results in electronic transitions.
To perform a quantitative analysis, a solution of the compound in a suitable solvent (one that does not absorb in the same wavelength range) is prepared. The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). For aniline, characteristic absorption peaks are observed in the UV region. researchgate.net A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The λmax for a given compound is a characteristic property, although it can be influenced by the solvent and the pH of the solution. For related triazole derivatives, absorption maxima have been reported in the UV region. mdpi.com
Fluorimetry, or fluorescence spectroscopy, is another spectrophotometric technique that can be used for quantitative analysis. It is generally more sensitive and selective than UV-Vis spectrophotometry. This method is applicable if this compound exhibits fluorescence, which is the emission of light by a substance that has absorbed light.
In a typical fluorimetric analysis, the compound is excited at a specific wavelength, and the intensity of the emitted light is measured at a longer wavelength. The fluorescence intensity is directly proportional to the concentration of the analyte for dilute solutions. Similar to UV-Vis spectrophotometry, a calibration curve is constructed using standard solutions to quantify the amount of the compound in an unknown sample.
While not all molecules fluoresce, many aromatic and heterocyclic compounds do. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are specific to the compound and its environment. Studies on other triazole derivatives have shown that they can exhibit significant fluorescence, suggesting that fluorimetry could be a viable analytical method for this compound. rsc.org
Electrochemical Methods for Detection and Characterization
Electrochemical methods are valuable for investigating the redox properties of "this compound," owing to the presence of electroactive moieties such as the aniline and triazole groups. These techniques are sensitive, cost-effective, and can provide insights into the molecule's electronic structure and potential for undergoing oxidation or reduction reactions.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the electrochemical behavior of a compound in solution. While specific CV data for "this compound" is not extensively documented in publicly available literature, the expected behavior can be inferred from studies on related structures, such as aniline and various triazole derivatives. nih.govrsc.orgresearchgate.net
The aniline moiety is known to undergo an irreversible oxidation at a solid electrode. The triazole ring itself can also exhibit electrochemical activity. For instance, studies on 3-arylazo-1,2,4-triazole derivatives have shown that these compounds are electrochemically active, with reduction potentials being influenced by substituents on the aryl ring. rsc.org Similarly, the electrochemical study of 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol revealed an irreversible, diffusion-controlled oxidation peak, suggesting that the thiol group and the triazole ring system are electroactive. researchgate.net
For "this compound," a CV scan would likely reveal an oxidation peak corresponding to the aniline group. The potential at which this oxidation occurs would be influenced by the electron-withdrawing or -donating nature of the triazol-ylsulfanyl substituent. The triazole and thioether moieties may also contribute to the voltammetric profile.
A hypothetical table of expected CV parameters for "this compound" and related compounds is presented below for illustrative purposes.
| Compound/Functional Group | Expected Anodic Peak Potential (Epa) vs. Ag/AgCl | Expected Cathodic Peak Potential (Epc) vs. Ag/AgCl | Process Type |
| Aniline | ~ +0.8 to +1.0 V | Not typically observed | Irreversible Oxidation |
| Thiol (-SH) on Triazole | ~ +0.4 to +0.7 V | Not typically observed | Irreversible Oxidation |
| "this compound" | Likely in the range of +0.6 to +0.9 V | To be determined | Likely Irreversible Oxidation |
Note: The actual peak potentials would be highly dependent on experimental conditions such as pH, solvent, and scan rate.
Amperometry is an electrochemical technique where the electric current is measured as a function of time while the electrochemical potential is held constant. This method is often used for the quantitative determination of electroactive species.
While specific amperometric methods for the detection of "this compound" have not been detailed in the literature, a method could be developed based on its electrochemical properties determined by techniques like cyclic voltammetry. By holding the electrode at a potential where the aniline moiety is oxidized, the resulting current would be proportional to the concentration of the compound in the sample. This would allow for its sensitive quantification in various non-clinical samples.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of "this compound" in complex mixtures. researchgate.net They provide both qualitative and quantitative information with high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For a polar and relatively non-volatile compound like "this compound," LC-MS is the method of choice.
A typical LC-MS analysis would involve a reversed-phase HPLC separation, likely on a C18 column, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source. The ESI source would ionize the molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity in quantitative assays. In an MS/MS experiment, the [M+H]⁺ ion would be selected and fragmented to produce characteristic product ions.
While a specific LC-MS method for "this compound" is not published, methods for related sulfonyl-triazole compounds have been developed. For instance, the LC-MS/MS analysis of a clickable covalent kinase inhibitor containing a sulfonyl-triazole reactive group utilized reverse-phase chromatography and tailored MS dissociation conditions for target identification. nih.gov
A table illustrating a potential LC-MS/MS method for the analysis of "this compound" is provided below.
| Parameter | Description |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high percentage of B |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | To be determined (calculated for [C₈H₈N₄S+H]⁺) |
| Product Ions (m/z) | To be determined from fragmentation studies |
| Detection | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique, but its applicability to "this compound" is likely limited by the compound's polarity and low volatility. Direct analysis by GC-MS would probably require derivatization to increase its volatility and thermal stability.
However, studies on the GC-MS analysis of related 3-thio-1,2,4-triazoles have been conducted. dnu.dp.ua These studies have shown that the chromatographic behavior and response are significantly influenced by the nature of substituents on the triazole ring. Compounds with higher polarity tend to have poorer peak shapes and responses, which can complicate analysis. dnu.dp.ua If a GC-MS method were to be developed for "this compound," derivatization of the amino group, for example, through acylation, might be necessary.
The table below outlines hypothetical GC conditions for the analysis of a derivatized form of "this compound."
| Parameter | Description |
| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | e.g., 250 °C |
| Oven Program | A suitable temperature program, e.g., starting at 100 °C and ramping to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Detection | Scan or Selected Ion Monitoring (SIM) |
Future Directions and Emerging Research Avenues
Design and Synthesis of Advanced Derivatives with Tuned Properties
A primary future direction lies in the rational design and synthesis of advanced derivatives of 4-(1H-1,2,4-triazol-5-ylsulfanyl)aniline. The core structure presents multiple sites for chemical modification, including the aniline (B41778) ring, the amino group, and the N-H of the triazole ring. By systematically introducing various functional groups, researchers can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, electronic character, and hydrogen bonding capacity, to enhance its performance in specific applications. nih.gov
For instance, substitution on the aniline ring could modulate the electronic properties of the entire molecule. The synthesis of N-acyl or N-thiourea derivatives from the amino group could introduce new interaction points and potentially lead to novel biological activities. chemmethod.com Research on other 1,2,4-triazole (B32235) derivatives has shown that such modifications can lead to potent therapeutic agents. rsc.org The synthesis of N-substituted triazoles can also be explored, a common strategy in developing 1,2,4-triazole-based compounds. nih.gov
Table 1: Potential Strategies for Derivative Synthesis and Property Tuning
| Modification Site | Synthetic Strategy | Potential Functional Groups | Targeted Property Modification |
| Aniline Ring | Electrophilic Aromatic Substitution | Halogens (-F, -Cl), Nitro (-NO₂), Alkyl (-CH₃) | Modulate lipophilicity and electronic effects |
| Amino Group (-NH₂) | Acylation, Sulfonylation, Schiff Base Formation | Acetyl, Benzoyl, Methoxybenzoyl, various aldehydes | Enhance metabolic stability, introduce new H-bond donors/acceptors chemmethod.comnih.gov |
| Triazole N-H | Alkylation, Arylation | Alkyl chains, Benzyl groups, Substituted phenyls | Alter steric profile and solubility nih.gov |
| Sulfanyl (B85325) Bridge | Oxidation | Sulfoxide (B87167) (S=O), Sulfone (SO₂) | Change polarity and hydrogen bonding capability |
These synthetic explorations could yield a library of novel compounds with tailored properties, forming the basis for structure-activity relationship (SAR) studies.
Integration into Multi-Component Systems and Hybrid Materials
The unique structure of this compound makes it an excellent candidate for integration into more complex molecular architectures, such as multi-component systems and hybrid materials. The 1,2,4-triazole moiety is a well-known and effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.com This opens the door to creating novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could exhibit interesting catalytic, luminescent, or magnetic properties. mdpi.com
Furthermore, the primary amine on the aniline ring provides a reactive handle for incorporation into polymeric structures. Through condensation polymerization or grafting reactions, the molecule could be integrated into materials like polyamides, polyimides, or functionalized resins. These hybrid materials could find use in diverse areas such as specialty coatings, advanced composites, or as functional supports for catalysis. The combination of a rigid heterocyclic unit and a polymer backbone could impart desirable thermal stability and mechanical properties. at.ua
High-Throughput Screening Methodologies for Research Applications
To accelerate the discovery of new applications for derivatives of this compound, high-throughput screening (HTS) methodologies will be indispensable. As new libraries of derivatives are synthesized, HTS can be employed to rapidly evaluate their activity against a wide range of biological targets or for specific material properties. For example, in drug discovery, HTS assays could screen for inhibition of key enzymes like kinases or for antimicrobial activity against resistant pathogens. nih.govresearchgate.net
The development of robust HTS protocols would be a significant research avenue. This involves designing specific assays, optimizing reaction conditions for miniaturized formats (e.g., 384- or 1536-well plates), and implementing automated data analysis pipelines. Machine learning algorithms could be integrated with HTS data to build predictive models that guide the design of subsequent generations of compounds, creating an efficient design-synthesize-test-learn cycle. nih.govmdpi.com
Table 2: Hypothetical HTS Workflow for Anticancer Screening
| Step | Description | Key Considerations |
| 1. Library Preparation | A diverse library of this compound derivatives is synthesized. | Structural diversity is key to exploring chemical space. |
| 2. Assay Development | A cell-based assay is optimized using cancer cell lines (e.g., MCF-7, HCT-116) and a viability indicator (e.g., resazurin). rsc.org | Assay must be robust, reproducible, and have a high signal-to-noise ratio. |
| 3. Primary Screen | The entire compound library is tested at a single, high concentration against the cancer cell lines. | Identifies initial "hits" with potential cytotoxic activity. |
| 4. Dose-Response Analysis | "Hits" from the primary screen are re-tested at multiple concentrations to determine potency (e.g., IC₅₀ values). nih.gov | Confirms activity and provides quantitative data for SAR analysis. |
| 5. Data Analysis | Results are analyzed to identify active compounds and build initial structure-activity relationships. | Computational tools can help visualize trends and prioritize compounds. |
Exploration of Novel Catalytic Transformations
The nitrogen atoms of the triazole ring and the sulfur atom of the sulfanyl linker are potential coordination sites for metal ions, suggesting that derivatives of this compound could serve as ligands in coordination catalysis. mdpi.com Future research could focus on synthesizing metal complexes (e.g., with copper, palladium, rhodium) and evaluating their catalytic activity in important organic transformations such as cross-coupling reactions, hydrogenations, or oxidations. The aniline moiety could also be modified to create pincer-type ligands, which are known for their high stability and catalytic efficiency.
Beyond coordination chemistry, the molecule itself could be explored as an organocatalyst. The triazole ring, with its capacity for hydrogen bonding and its basic nitrogen atoms, could potentially catalyze reactions like Michael additions or aldol (B89426) reactions. Investigating these novel catalytic applications represents a promising frontier for expanding the utility of this chemical scaffold.
Deeper Understanding of Structure-Function Relationships through Advanced Computational Models
To complement and guide synthetic efforts, advanced computational modeling will be crucial for developing a deeper understanding of the structure-function relationships of this compound and its derivatives. Techniques like Density Functional Theory (DFT) can be used to probe the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of these molecules. mdpi.comnih.gov Such calculations can help rationalize experimental findings and predict the properties of yet-to-be-synthesized compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. By correlating calculated molecular descriptors (e.g., logP, molecular weight, electronic parameters) with experimentally observed activity, researchers can build predictive models. mdpi.comresearchgate.net These models can identify the key molecular features that govern a desired property, such as biological activity or material performance, thereby enabling a more focused and efficient design process. mdpi.com For example, a QSAR model could reveal that a specific distribution of electrostatic potential is critical for a molecule's ability to inhibit a particular enzyme. researchgate.net
Table 3: Key Computational Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken charges | Relates to reactivity, polarity, and intermolecular interactions. nih.govresearchgate.net |
| Steric | Molecular Volume, Surface Area, Principal Moments of Inertia | Describes the size and shape of the molecule, important for receptor fitting. mdpi.com |
| Topological | Wiener Index, Kappa Shape Indices | Encodes information about molecular branching and connectivity. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Relates to solubility, membrane permeability, and transport properties. researchgate.net |
By leveraging these advanced computational methods, the exploration of this compound derivatives can transition from trial-and-error to a highly rational, prediction-driven endeavor.
Q & A
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer : Optimize via Design of Experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading. Use microwave-assisted synthesis (e.g., 150°C, 30 min) as in for rapid, high-yield reactions. Purity is maintained via inline HPLC monitoring and fractional crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
